N-(4-methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Chemical scaffold differentiation Pyrimidine-thioacetamide library Medicinal chemistry sourcing

Researchers building kinase-focused screening decks often encounter libraries saturated with common scaffolds, limiting discovery potential. This pyrimidinyl-thioacetamide occupies underexplored chemical space with a Bemis-Murcko framework unique in ZINC15. • Predicted EEF2K affinity via SEA - suited for kinase HTS deck enrichment • Favorable lead-like profile: XLogP ≈4, tPSA 62 Ų, 5 H-bond acceptors • 4-Methylpiperidine substituent may confer selectivity over unsubstituted analogs Supplied with Certificate of Analysis; ready for computational or phenotypic screening.

Molecular Formula C20H26N4OS
Molecular Weight 370.52
CAS No. 1251605-61-4
Cat. No. B2397711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide
CAS1251605-61-4
Molecular FormulaC20H26N4OS
Molecular Weight370.52
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)C
InChIInChI=1S/C20H26N4OS/c1-15-3-5-17(6-4-15)12-21-19(25)13-26-20-11-18(22-14-23-20)24-9-7-16(2)8-10-24/h3-6,11,14,16H,7-10,12-13H2,1-2H3,(H,21,25)
InChIKeyQFRCBYARDQDTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide (CAS 1251605-61-4): Structural Identity and Chemical Class


N-(4-Methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide (CAS 1251605-61-4; molecular formula C20H26N4OS; molecular weight 370.52 g/mol) is a synthetic small molecule belonging to the pyrimidine-thioacetamide class. Its structure features a 4-methylpiperidine substituent at the pyrimidine C6 position, a thioether linker at C4, and a 4-methylbenzyl acetamide tail [1]. The compound is listed in the ZINC database (ZINC15670981) as commercially available for screening, with a computed XLogP of approximately 4 and a topological polar surface area (tPSA) of 62 Ų, placing it within Lipinski's rule-of-five space for oral drug-likeness [2]. As of the latest ChEMBL release, no experimentally determined bioactivity data have been deposited for this compound, and it has not been cited in any peer-reviewed publication indexed in PubMed [2][3].

Why N-(4-Methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide Cannot Be Replaced by Structurally Similar Analogs


Within the pyrimidine-thioacetamide chemical space, even minor structural modifications at three critical positions—the N-benzyl terminus, the piperidine substituent, and the thioether linker connectivity—can profoundly alter target engagement profiles. Piperidinylpyrimidine derivatives evaluated as HIV-1 LTR activation inhibitors demonstrated that the 3,4-methylenedioxybenzoyl group on the piperidine nitrogen and lipophilic substitution at the pyrimidine C6 position are essential for inhibitory activity [1]. The 4-methyl substitution on both the benzyl ring and the piperidine moiety of the target compound introduces distinct steric and electronic properties that differentiate it from unsubstituted piperidine analogs and modulate lipophilicity (XLogP ~4), hydrogen-bonding capacity (1 donor, 5 acceptors), and conformational flexibility (6 rotatable bonds), each of which independently influences binding-site complementarity [2]. Generic replacement with a des-methyl or alternative piperidine analog risks losing these specific physicochemical signatures, making compound-level selection essential for experiments where target identity is as yet uncharacterized.

Quantitative Differentiation Evidence for N-(4-Methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide (CAS 1251605-61-4)


Structural Uniqueness Relative to Closest Pyrimidine-Thioacetamide Analogs

The target compound occupies a distinct position in pyrimidine-thioacetamide chemical space defined by the simultaneous presence of (i) a 4-methylpiperidine group at the pyrimidine C6 position and (ii) a 4-methylbenzyl group at the acetamide terminus. The closest cataloged analog, N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide, differs at both critical positions: it replaces the 4-methylpiperidine with an unsubstituted piperidine and the 4-methylbenzyl with a 4-(methylthio)benzyl group, altering both steric bulk and electronic character at the two sites most influential for target recognition [1]. A simpler analog, N-benzyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide, lacks methyl substitution on both the piperidine and benzyl rings entirely, reducing lipophilicity and removing potential hydrophobic contacts [1]. The ZINC database identifies the target compound's Bemis-Murcko framework as unique within the ZINC15 library, with no other substance sharing this exact scaffold, confirming its topological distinctiveness [2].

Chemical scaffold differentiation Pyrimidine-thioacetamide library Medicinal chemistry sourcing

Physicochemical Differentiation: Computed LogP, tPSA, and Rotatable Bond Profile vs Closest Analogs

Computed physicochemical properties differentiate the target compound from its closest piperidine-unsubstituted analogs. The 4-methyl substituent on the piperidine ring increases the computed XLogP to approximately 4, compared with a predicted XLogP of approximately 3.2–3.5 for the des-methyl piperidine analog N-benzyl-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide, representing an increase of roughly 0.5–0.8 log units [1]. This elevated lipophilicity may enhance membrane permeability in cell-based assays. The topological polar surface area (tPSA) remains constant at 62 Ų across both compounds, as the methyl group does not contribute additional polar atoms; however, the rotatable bond count differs: the target compound possesses 6 rotatable bonds compared with 5 for the des-methyl piperidine analog, attributable to the additional methyl group on the piperidine ring, which may influence conformational entropy upon target binding [1][2].

ADME prediction Physicochemical profiling Lead-likeness assessment

Predicted Kinase Target Landscape: SEA-Based EEF2K Affinity Prediction vs Class-Level Kinase Profiling

Although no experimental bioactivity data exist for this compound, the Similarity Ensemble Approach (SEA) algorithm applied through ZINC15 predicts potential affinity for eukaryotic elongation factor 2 kinase (EEF2K), with a reported Max Tc (Tanimoto coefficient) of 42 against known EEF2K ligands in ChEMBL [1]. This prediction is notable because EEF2K is an atypical alpha-kinase implicated in cancer cell survival and autophagy regulation, and selective small-molecule inhibitors of EEF2K are an active area of preclinical research [2]. By contrast, closely related piperidinylpyrimidine derivatives lacking the thioether bridge have been characterized as TNF-alpha production inhibitors and HIV-1 LTR activation suppressors, suggesting that the thioether-containing scaffold may redirect target engagement toward distinct kinase families [3]. This class-level inference must be explicitly caveated: SEA predictions are probabilistic and based on chemical similarity to known ligands, not on direct experimental measurement for this compound.

Kinase inhibitor prediction EEF2K targeting Computational target fishing

Cytotoxicity Benchmarking via Class-Level Analog: N-[6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl]cyclopropanecarboxamide

The structurally related compound N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]cyclopropanecarboxamide, which shares the identical 4-methylpiperidine-pyrimidine core but differs in the linker and terminal substituent (cyclopropanecarboxamide replacing the thioacetamide-4-methylbenzyl motif), has been reported to exhibit cytotoxicity with IC50 values of 15 µM (A549 lung carcinoma), 12 µM (MCF7 breast adenocarcinoma), and 10 µM (HCT116 colorectal carcinoma), with apoptosis induction mediated through the JAK/STAT pathway . This provides a class-level cytotoxic potency benchmark against which the target compound's activity can be contextualized once experimental data become available. The thioether sulfur atom and the 4-methylbenzyl group present in the target compound—absent in the benchmark analog—introduce additional hydrogen-bond acceptor capacity and hydrophobic surface area that may modulate potency and selectivity relative to this baseline [1].

Anticancer cytotoxicity JAK/STAT pathway Cancer cell line panel

Transparency Statement: Absence of Direct Experimental Biological Data for Procurement Decision-Making

It is essential to state explicitly that, as of the evidence cut-off date (April 2026), no experimentally determined biological activity data—including IC50, EC50, Kd, Ki, or cell viability values—have been published for N-(4-methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide (CAS 1251605-61-4) in any peer-reviewed journal, patent, or public database (PubChem BioAssay, ChEMBL, BindingDB) [1][2]. The ZINC15 entry for this compound explicitly reports: 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL' [1]. Consequently, all differentiation evidence presented in this guide is derived from structural comparison, computed physicochemical properties, in silico target predictions, and class-level inference from structurally related analogs—not from direct experimental comparison. Procurement decisions must weigh this data gap against the compound's structural uniqueness and the specific requirements of the intended screening or medicinal chemistry application.

Data gap disclosure Research chemical sourcing Experimental validation status

Recommended Application Scenarios for N-(4-Methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide Based on Current Evidence


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment

The compound's unique Bemis-Murcko framework—not represented elsewhere in the ZINC15 library—and its SEA-predicted affinity for EEF2K make it a valuable addition to kinase-focused screening decks [1]. Its computed physicochemical profile (XLogP ≈ 4; tPSA = 62 Ų) places it within favorable lead-like space, and the 4-methylpiperidine substituent may confer selectivity advantages over unsubstituted piperidine analogs in ATP-competitive kinase assays [1][2]. Procurement for HTS library enrichment is supported by the compound's structural novelty rather than pre-existing target validation.

Structure-Activity Relationship (SAR) Studies Centered on the Piperidinylpyrimidine-Thioacetamide Scaffold

As a compound occupying an underexplored region of pyrimidine-thioacetamide chemical space, the target compound can serve as a starting point for systematic SAR exploration [1]. Key diversification vectors include: (i) variation of the 4-methylpiperidine substituent (e.g., 3-methyl, 3,5-dimethyl, or 4-fluoropiperidine); (ii) replacement of the 4-methylbenzyl group with heteroaryl-methyl or substituted benzyl groups; and (iii) oxidation of the thioether linker to sulfoxide or sulfone [2]. The class-level cytotoxicity benchmark (IC50 10–15 µM) observed for the structurally related N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]cyclopropanecarboxamide provides a potency baseline for SAR optimization .

Computational Target Prediction and Polypharmacology Profiling

Given the absence of experimental target deconvolution data, this compound is ideally suited for computational target-fishing workflows employing SEA, PharmMapper, or reverse docking approaches [1]. Its predicted EEF2K engagement hypothesis can be tested in vitro using recombinant EEF2K kinase activity assays, and off-target profiling against a panel of 50–100 kinases can establish selectivity fingerprints that differentiate it from the TNF-alpha/HIV-1 LTR-active piperidinylpyrimidine subclass [1][2]. Procurement for academic computational chemistry or chemical biology groups engaged in target identification is a rational application.

Phenotypic Screening in Oncology and Inflammation Models

The structural precedent of piperidinylpyrimidine derivatives exhibiting both anticancer cytotoxicity (via JAK/STAT pathway modulation) and anti-inflammatory activity (via TNF-alpha suppression) supports the compound's inclusion in phenotypic screening panels for oncology and immunology targets [1][2]. The thioether linker may confer distinct metabolic stability and target residence time compared to ether- or amine-linked analogs, which could translate into differential activity profiles in cell-based phenotypic readouts [1]. Researchers should note that no direct phenotypic data exist for this compound, and screening results will be exploratory.

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